molecular formula C17H16FNO B2763240 (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone oxime CAS No. 338416-04-9

(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone oxime

Cat. No.: B2763240
CAS No.: 338416-04-9
M. Wt: 269.319
InChI Key: NMEWOZJNPFNNIR-HTXNQAPBSA-N
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Description

(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone oxime is a complex organic compound characterized by the presence of a fluorophenyl group, a methylphenyl group, and a cyclopropyl ring attached to a methanone oxime

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone oxime typically involves multiple steps:

    Formation of the Cyclopropyl Ketone: The initial step involves the formation of the cyclopropyl ketone intermediate. This can be achieved through the reaction of 4-methylphenylmagnesium bromide with cyclopropylcarbonyl chloride under anhydrous conditions.

    Introduction of the Fluorophenyl Group:

    Oximation: The final step is the conversion of the ketone to the oxime. This is typically done by reacting the ketone with hydroxylamine hydrochloride in the presence of a base such as pyridine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxime group, leading to the formation of nitroso derivatives.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone oxime is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its structural features make it a useful tool for investigating the binding sites and activity of various biological macromolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The aromatic rings and cyclopropyl group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone oxime
  • (4-Bromophenyl)[2-(4-methylphenyl)cyclopropyl]methanone oxime
  • (4-Methoxyphenyl)[2-(4-methylphenyl)cyclopropyl]methanone oxime

Uniqueness

Compared to its analogs, (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone oxime exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, binding interactions, and overall stability. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with enhanced properties.

Properties

IUPAC Name

(NZ)-N-[(4-fluorophenyl)-[2-(4-methylphenyl)cyclopropyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c1-11-2-4-12(5-3-11)15-10-16(15)17(19-20)13-6-8-14(18)9-7-13/h2-9,15-16,20H,10H2,1H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEWOZJNPFNNIR-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC2C(=NO)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2CC2/C(=N/O)/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601328172
Record name (NZ)-N-[(4-fluorophenyl)-[2-(4-methylphenyl)cyclopropyl]methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666471
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338416-04-9
Record name (NZ)-N-[(4-fluorophenyl)-[2-(4-methylphenyl)cyclopropyl]methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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